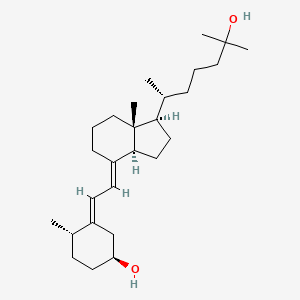

25-Hydroxydihydrotachysterol 3

Description

Historical Context in Steroid Analog Development

The journey to understanding compounds like 25-Hydroxydihydrotachysterol 3 begins with the history of Vitamin D itself. Initially misclassified as a vitamin in the early 20th century, Vitamin D3 is now recognized as a steroid hormone that the body can produce endogenously with sun exposure. researchgate.netnih.govahajournals.org This reclassification was a pivotal moment, acknowledging the structural similarity between Vitamin D and other steroid hormones and opening the door for the development of synthetic analogs. researchgate.netnih.gov The primary biological role of Vitamin D is not performed by the parent compound but by its hydroxylated metabolites, primarily 1α,25-dihydroxyvitamin D3 [1α,25(OH)2D3]. researchgate.net This understanding spurred the development of various analogs designed to elicit specific therapeutic effects, such as calcipotriol (B1668217) for psoriasis and paricalcitol (B1678470) for secondary hyperparathyroidism, by modifying the structure to alter metabolic pathways and receptor interactions. nih.gov Dihydrotachysterol (B1670614) (DHT), a reduced form of a Vitamin D analog, emerged from this context as a biologically active molecule used to probe the structural requirements for the biological actions of Vitamin D. researchgate.netnih.gov

Chemical Relationship to Vitamin D and its Photoproducts (Tachysterol 3)

This compound is intricately linked to Vitamin D through a series of structural similarities and metabolic transformations. The parent compound, Dihydrotachysterol (DHT), is a synthetic Vitamin D analog characterized by a 180-degree rotation of its A-ring compared to the native hormone. researchgate.netnih.gov This structural alteration is key to its unique biological properties.

The metabolic journey of DHT mirrors that of Vitamin D3. Just as Vitamin D3 is hydroxylated in the liver to form 25-hydroxyvitamin D3, DHT undergoes a similar process to become 25-Hydroxydihydrotachysterol. nih.gov This hydroxylation at the 25-position is a critical activation step for both the natural hormone and its analog.

Furthermore, there is a photochemical connection. Tachysterol (B196371) 3 is a photoproduct of previtamin D3, formed during the synthesis of Vitamin D in the skin. nih.govmedchemexpress.com This photoproduct can also be hydroxylated by enzymes like CYP27A1 to produce 25-hydroxytachysterol 3. nih.gov The metabolism of DHT3 in vivo leads to the formation of this compound, which is then further metabolized into more polar compounds, including 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)2DHT) and 1β,25-dihydroxy-dihydrotachysterol (1β,25-(OH)2DHT). researchgate.netnih.govnih.gov

Table 1: Key Compounds in the Dihydrotachysterol 3 Metabolic Pathway

| Compound Name | Precursor | Key Structural Feature |

| Dihydrotachysterol 3 (DHT3) | Synthetic | Reduced Vitamin D analog with a rotated A-ring. researchgate.netnih.gov |

| This compound | Dihydrotachysterol 3 | Hydroxylated at the 25-position. nih.govnih.gov |

| 1α,25-Dihydroxydihydrotachysterol 3 | This compound | Further hydroxylated at the 1α-position. researchgate.netnih.gov |

| Tachysterol 3 | Previtamin D3 | Photoproduct of Vitamin D synthesis. nih.govmedchemexpress.com |

| 25-Hydroxytachysterol 3 | Tachysterol 3 | Hydroxylated at the 25-position. nih.gov |

Rationale for Academic Investigation of this compound as a Vitamin D Analog

Research has shown that the downstream metabolite, 1α,25-(OH)2DHT3, exhibits significant biological activity, being only about 10 times less potent than the natural hormone 1α,25-(OH)2D3 in stimulating gene transcription via the VDR. researchgate.netnih.gov This finding suggests that the metabolic pathway starting from DHT3 produces highly active compounds, making the entire cascade, including the 25-hydroxylated intermediate, a subject of intense interest. The investigation into these analogs is considered a promising avenue for discovering novel compounds with potentially unique profiles for cell differentiation and calcium regulation. researchgate.netnih.gov Further studies have revealed that hydroxylated derivatives of the related photoproduct, tachysterol, can interact not only with the VDR but also with other receptors like the aryl hydrocarbon receptor (AhR), liver X receptors (LXRs), and peroxisome proliferator-activated receptor γ (PPARγ), broadening the rationale for investigating these related structures. nih.gov

Structure

3D Structure

Properties

CAS No. |

25631-39-4 |

|---|---|

Molecular Formula |

C27H46O2 |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(1S,3E,4S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol |

InChI |

InChI=1S/C27H46O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,19-20,23-25,28-29H,6-10,13-18H2,1-5H3/b21-11+,22-12+/t19-,20+,23-,24+,25-,27+/m0/s1 |

InChI Key |

OAEHUEZTKKWVAX-VTVWKFFSSA-N |

Isomeric SMILES |

C[C@H]\1CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O |

Canonical SMILES |

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)CCCC(C)(C)O)C)O |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of 25 Hydroxydihydrotachysterol 3

Synthetic Pathways and Methodologies for 25-Hydroxydihydrotachysterol 3 Preparation

The preparation of this compound can be achieved through semi-synthetic routes originating from sterol precursors. These methods involve a series of chemical transformations to achieve the desired structure.

Ergosterol (B1671047), a sterol found in fungi, and 7-dehydrocholesterol (B119134), the precursor to vitamin D3 in the skin, serve as common starting materials for the synthesis of vitamin D analogs, including dihydrotachysterol (B1670614) derivatives. google.comresearchgate.net A known seven-step procedure for synthesizing 3β,25-dihydroxycholesta-5,7-diene from ergosterol involves protecting the 3-hydroxy group and the 5,7-diene system before modifying the side chain. google.com The synthesis of 25-hydroxyprovitamin D3 from 7-dehydrocholesterol has also been a focus of research, providing a direct pathway to 25-hydroxylated vitamin D compounds. researchgate.netresearchgate.net

Dihydrotachysterol itself is a synthetic analogue of vitamin D. nih.gov The synthesis of its 25-hydroxylated form builds upon the established chemistry of these vitamin D precursors. The process generally involves the modification of the sterol side chain to introduce the 25-hydroxyl group and the characteristic rearranged A-ring of the dihydrotachysterol series.

The introduction of a hydroxyl group at the 25-position is a critical step in the synthesis of this compound. This transformation can be accomplished through both chemical and enzymatic methods.

In vivo, dihydrotachysterol is hydroxylated in the liver to form 25-hydroxydihydrotachysterol. nih.gov This biological process is catalyzed by mixed-function oxidases. nih.gov Comparative studies have investigated the 25-hydroxylation of vitamin D3 and dihydrotachysterol 3, revealing insights into the enzymatic mechanisms involved. nih.gov Several cytochrome P450 enzymes, including CYP2R1, CYP27A1, and CYP3A4, are known to catalyze the 25-hydroxylation of vitamin D and related sterols. researchgate.netnih.govnih.gov

Chemically, the 25-hydroxyl group can be introduced by reacting a suitable intermediate with a Grignard reagent, followed by deprotection steps. google.com For instance, an ester intermediate can be treated with methyl magnesium bromide to install the 25-hydroxy functionality. google.com Another approach involves the direct hydroxylation of a protected 7-dehydrocholesterol derivative. researchgate.net An efficient four-step procedure has been described for the synthesis of cholesta-5,7-diene-3β,25-diol from 7-dehydrodesmosterol. researchgate.net

Table 1: Key Enzymes in 25-Hydroxylation

| Enzyme | Location | Function |

|---|---|---|

| CYP2R1 | Liver (microsomal) | Primary 25-hydroxylase for vitamin D. researchgate.net |

| CYP27A1 | Liver (mitochondrial) | Contributes to 25-hydroxylation. nih.gov |

| CYP3A4 | Liver (microsomal) | Involved in the 25-hydroxylation of cholesterol. nih.gov |

| Mo enzyme | Bacterial | Catalyzes regioselective hydroxylation of pro-vitamin D3. nih.gov |

Chemical Derivatization of this compound for Research Applications

Chemical derivatization of this compound is a valuable tool for its analysis and for studying its structure-activity relationships.

The hydroxyl groups of this compound, particularly the one at the 3-position, can be readily converted into esters, such as acetates. This is a common strategy in organic synthesis to protect hydroxyl groups during subsequent reaction steps. The formation of esters can also be used to modify the compound's physicochemical properties. While specific literature on the acetylation of this compound is not abundant, the principles of ester formation are well-established in steroid chemistry.

For analytical purposes, derivatization is often employed to enhance the detection of vitamin D metabolites in biological samples. For example, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a reagent used to derivatize 25-hydroxyvitamin D3, facilitating its detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique improves the sensitivity and allows for the separation of different epimers. nih.govnih.gov

Synthesis of Isotope-Labeled this compound Analogs for Mechanistic Studies

Isotopically labeled analogs of this compound are indispensable for mechanistic studies, allowing researchers to trace the molecule's metabolic fate and interactions within biological systems. wikipedia.org

Deuterium (B1214612) (²H or D) and tritium (B154650) (³H or T) are isotopes of hydrogen commonly used for labeling organic molecules. medchemexpress.comdtu.dk The introduction of these isotopes into the structure of this compound can be achieved through various synthetic methods.

Tritium labeling is particularly useful for radiolabeling studies due to the high specific activity that can be achieved. nih.gov Common methods for tritium labeling include catalytic tritiodehalogenation, where a halogen atom is replaced by a tritium atom, and the reduction of a double bond or a carbonyl group using tritium gas (T₂) or a tritiated reducing agent like sodium borotritide. dtu.dknih.gov For instance, a tritium-labeled ligand for studying high-affinity γ-hydroxybutyrate (GHB) binding sites was synthesized using in situ generated lithium trimethoxyborotritide. nih.gov

Deuterium-labeled compounds are valuable for studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.comscbt.com The synthesis of deuterated analogs often involves the use of deuterated reagents, such as deuterium gas for catalytic deuteration or deuterated reducing agents.

Table 2: Common Isotopes and Their Applications in Labeling Studies

| Isotope | Type | Detection Method | Application |

|---|---|---|---|

| Deuterium (²H) | Stable | Mass Spectrometry, NMR | Metabolic tracing, mechanistic studies. medchemexpress.comscbt.com |

| Tritium (³H) | Radioactive | Liquid Scintillation Counting, Autoradiography | Pharmacokinetic studies, receptor binding assays. dtu.dknih.gov |

| Carbon-13 (¹³C) | Stable | Mass Spectrometry, NMR | Metabolic flux analysis. wikipedia.org |

Metabolism and Biochemical Pathways of 25 Hydroxydihydrotachysterol 3

Enzymatic Conversions and Hydroxylase Activities

The metabolic journey of dihydrotachysterol (B1670614) 3 begins with its conversion to 25-hydroxydihydrotachysterol 3, primarily in the liver. This hydroxylated metabolite then undergoes further transformations, predominantly in the kidneys, by the same enzymatic machinery responsible for the metabolism of the natural vitamin D3.

Hepatic 25-Hydroxylation of Dihydrotachysterol 3

The initial and rate-limiting step in the activation of dihydrotachysterol 3 is its hydroxylation at the 25-position to form this compound. This process is analogous to the 25-hydroxylation of vitamin D3. nih.govnih.gov

The conversion of dihydrotachysterol 3 to its 25-hydroxylated form is catalyzed by a hepatic enzyme system. This system is dependent on cytochrome P-450 mixed-function oxidases. nih.gov The primary enzyme responsible for vitamin D 25-hydroxylation in humans is considered to be CYP27A1, a mitochondrial cytochrome P450 enzyme, with CYP2R1 also contributing. nih.gov It is highly probable that these same enzymes are responsible for the 25-hydroxylation of dihydrotachysterol 3, although direct studies confirming this are limited.

Detailed kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), for the 25-hydroxylation of dihydrotachysterol 3 are not extensively documented in the scientific literature. However, comparative studies have shown that the 25-hydroxylation of dihydrotachysterol 3 occurs in the liver, similar to vitamin D3. nih.gov The substrate specificity of the hepatic 25-hydroxylase enzymes allows them to act on various forms of vitamin D and its analogues. For instance, studies on human liver subcellular fractions have demonstrated different rates of mitochondrial hydroxylation for vitamin D2 and vitamin D3, indicating a degree of substrate preference. capes.gov.br It is inferred that dihydrotachysterol 3 is also a substrate for these enzymes, though likely with different kinetic properties compared to the natural vitamins.

The activity of the hepatic vitamin D 25-hydroxylase is subject to regulation by various factors. For example, the administration of 1,25-dihydroxyvitamin D3, the active form of vitamin D3, has been shown to decrease the transcription of the CYP27A1 gene, thereby reducing mitochondrial D3-25 hydroxylase activity. nih.gov Furthermore, certain drugs, such as cimetidine (B194882) and isoniazid, have been found to inhibit hepatic vitamin D 25-hydroxylase activity in vitro. nih.gov Obesity has also been linked to decreased hepatic 25-hydroxylase activity, leading to lower serum levels of 25-hydroxyvitamin D. It is plausible that these regulatory mechanisms also affect the 25-hydroxylation of dihydrotachysterol 3.

Renal and Extra-Renal Metabolic Transformations of this compound

Following its formation in the liver, this compound is transported to the kidneys and other tissues for further metabolism. These transformations are crucial for the compound's subsequent biological effects and eventual excretion.

The primary enzyme involved in the catabolism of 25-hydroxyvitamin D3 and its analogues is the mitochondrial cytochrome P450 enzyme CYP24A1, also known as 25-hydroxyvitamin D3 24-hydroxylase. wikipedia.orgnih.gov This enzyme is responsible for initiating the degradation of active vitamin D compounds. Studies have shown that this compound is a substrate for renal metabolic pathways, including 24-oxidation and the formation of a 26,23-lactone, which are characteristic of CYP24A1 activity. In perfused rat kidneys, several metabolites of this compound have been identified, including 24,25-dihydroxydihydrotachysterol 3 and 25-hydroxydihydrotachysterol 26,23-lactone.

Conversely, the enzyme CYP27B1, which is responsible for the 1α-hydroxylation of 25-hydroxyvitamin D3 to its most active form, 1,25-dihydroxyvitamin D3, does not appear to act on this compound. No 1-hydroxylated metabolites of this compound have been detected in renal metabolism studies. This suggests that the biological actions of dihydrotachysterol 3 are not mediated by a 1α-hydroxylated metabolite, distinguishing it from vitamin D3.

The kinetic parameters for the metabolism of various vitamin D3 intermediates by human CYP24A1 have been studied in detail, as shown in the table below. While specific data for this compound is not available, these values provide insight into the enzyme's function.

| Substrate (C24-Oxidation Pathway Intermediate) | K_m (mmol·mol phospholipid⁻¹) | k_cat (min⁻¹) |

| 1,24,25-Trihydroxyvitamin D3 | 15 | 34 |

| 24-Oxo-1,23,25-trihydroxyvitamin D3 | 0.34 | Value not specified |

| Data derived from studies on vitamin D3 intermediates and human CYP24A1. nih.gov |

Identification and Characterization of Novel Metabolites

Research into the metabolism of 25-OH-DHT3 has led to the identification of several novel metabolites, primarily through side-chain modifications and further hydroxylations. These discoveries have been crucial in understanding the compound's mechanism of action and its biological potency.

In vivo studies have demonstrated that dihydrotachysterol is metabolized into significant polar metabolites. nih.govdrugbank.com Using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), two major dihydroxylated metabolites have been identified: 1α,25-dihydroxydihydrotachysterol 3 (1α,25-(OH)2DHT3) and 1β,25-dihydroxydihydrotachysterol 3 (1β,25-(OH)2DHT3). nih.govdrugbank.com

These metabolites exhibit distinct biological properties. 1α,25-(OH)2DHT3 shows a binding affinity for the mammalian vitamin D receptor (VDR) that is only 50-100 times less than that of 1α,25-dihydroxyvitamin D3, the active hormonal form of vitamin D. nih.govresearchgate.net Furthermore, in cell transfection assays, 1α,25-(OH)2DHT3 demonstrated biological activity just 10 times lower than 1α,25-dihydroxyvitamin D3. nih.govdrugbank.com This suggests that 1α,25-(OH)2DHT3 is likely a key metabolite responsible for many of the in vivo effects of its parent compound. nih.gov In contrast, the 1β epimer shows poor binding to the VDR but binds with stronger affinity to the rat vitamin D transport protein (DBP) compared to its 1α counterpart. nih.govdrugbank.com

Beyond A-ring hydroxylation, the side chain of 25-OH-DHT3 is a primary site for metabolic modification. Studies using isolated perfused rat kidneys identified seven novel metabolites derived from 25-OH-DHT3. nih.gov These compounds are intermediates in two main renal pathways that are also observed for 25-hydroxyvitamin D3: 24-oxidation and 26,23-lactone formation. nih.gov

The identification of these metabolites confirms that the enzymatic machinery responsible for vitamin D3 side-chain catabolism also processes 25-OH-DHT3. nih.gov Two of the key products, 24,25-dihydroxydihydrotachysterol3 and 25-hydroxydihydrotachysterol 26,23-lactone, were found to be formed both in vitro in the perfused kidney and in vivo. nih.gov The formation of the 26,23-lactone is a significant pathway in the degradation of vitamin D metabolites. nih.gov The process involves intermediates such as 23S,25R,26-trihydroxyvitamin D3, which is then converted to the lactone. nih.gov

During metabolic studies, researchers have also encountered metabolites of 25-OH-DHT3 that have not been fully identified. In vivo studies in rats revealed the formation of a dihydroxylated metabolite referred to as "peak H," which shows a strong affinity for the vitamin D receptor. nih.gov While mass spectrometry confirmed it is a metabolite of 25-OH-DHT3, its precise structure remains unidentified, and it could not be synthesized in vitro using rat osteosarcoma (UMR-106) cells. nih.gov Additionally, in vivo studies have pointed to the existence of at least two other unidentified metabolites that are believed to be formed in non-renal tissues and may contribute to the compound's calcemic activity. nih.gov

Table 1: Identified Metabolites of this compound

| Metabolite Class | Specific Metabolite | Site of Formation (Evidence) | Key Findings |

|---|---|---|---|

| Dihydroxylated Metabolites | 1α,25-dihydroxydihydrotachysterol 3 (1α,25-(OH)2DHT3) | In vivo nih.govdrugbank.com | Biologically active; significant binding to the Vitamin D Receptor (VDR). nih.govresearchgate.net |

| 1β,25-dihydroxydihydrotachysterol 3 (1β,25-(OH)2DHT3) | In vivo nih.govdrugbank.com | Poor VDR binding; stronger binding to Vitamin D-Binding Protein (DBP) than the 1α form. nih.gov | |

| Side-Chain Oxidation Products | 24,25-dihydroxydihydrotachysterol 3 | In vitro (perfused rat kidney), In vivo nih.gov | Demonstrates utilization of the 24-oxidation pathway. nih.gov |

| 25-hydroxydihydrotachysterol 26,23-lactone | In vitro (perfused rat kidney), In vivo nih.gov | Represents a major catabolic pathway, analogous to vitamin D3 metabolism. nih.gov | |

| Unidentified Metabolites | "Peak H" | In vivo nih.gov | Dihydroxylated metabolite with high VDR affinity; structure unconfirmed. nih.gov |

| Two Unidentified Metabolites | In vivo nih.gov | Presumed to be formed non-renally; may be calcemic factors. nih.gov |

Comparative Metabolic Pathways with 25-Hydroxyvitamin D3 and Other Vitamin D Analogs

The metabolism of 25-OH-DHT3 shares notable similarities with that of 25-hydroxyvitamin D3 (25-OH-D3), primarily concerning side-chain degradation. Research has shown that dihydrotachysterol3's metabolism is complex and likely utilizes the same side-chain enzymes as vitamin D3. nih.gov The identification of metabolites from the 24-oxidation and 26,23-lactone pathways for 25-OH-DHT3 provides strong evidence for this shared enzymatic machinery. nih.gov

However, a critical difference lies in the hydroxylation at the C-1α position. While 1α-hydroxylation is the key activation step for 25-OH-D3, converting it to the highly active hormone 1,25-dihydroxyvitamin D3, studies in perfused rat kidneys found no evidence for the renal synthesis of a direct 1-hydroxylated analog of 25-OH-DHT3. nih.gov Although 1α,25-(OH)2DHT3 is formed in vivo, its synthesis route may differ or occur in different tissues compared to the tightly regulated renal production of 1,25-dihydroxyvitamin D3. nih.govdrugbank.com This highlights a divergence in the primary activation pathways between DHT3 and vitamin D3.

Table 2: Comparison of Metabolic Pathways: 25-OH-DHT3 vs. 25-OH-D3

| Metabolic Step | This compound (25-OH-DHT3) | 25-Hydroxyvitamin D3 (25-OH-D3) |

|---|---|---|

| Initial Hydroxylation | Hepatic 25-hydroxylation of DHT3. nih.gov | Hepatic 25-hydroxylation of Vitamin D3. mdpi.com |

| 1α-Hydroxylation | 1α,25-(OH)2DHT3 is formed in vivo, but not observed via renal synthesis in some models. nih.govnih.gov | Renal 1α-hydroxylase (CYP27B1) converts it to the active hormone 1,25-(OH)2D3. wikipedia.org |

| Side-Chain Oxidation | Undergoes 24-oxidation and 26,23-lactone formation. nih.gov | Undergoes 24-oxidation and 26,23-lactone formation via CYP24A1 as primary catabolic routes. nih.govwikipedia.org |

| Key Active Metabolite | 1α,25-(OH)2DHT3 is considered a primary active metabolite. nih.gov | 1,25-(OH)2D3 is the principal active hormone. wikipedia.org |

Consideration of Non-Canonical Metabolic Routes and Pathways Derived from Tachysterol (B196371) Derivatives

Tachysterol3, the parent compound of DHT3, is a photoisomer of previtamin D3. nih.govhmdb.ca Recent research has uncovered non-canonical metabolic pathways for tachysterol3 that expand its biological relevance beyond the traditional vitamin D axis. The enzymes CYP11A1 and CYP27A1 can hydroxylate tachysterol3 to produce novel metabolites, including 20S-hydroxytachysterol3 (20S(OH)T3) and 25-hydroxytachysterol3 (25(OH)T3), respectively. nih.govnih.gov

These metabolites have been detected in human epidermis and serum and exhibit biological activity. nih.govnih.gov Significantly, these tachysterol3 hydroxyderivatives not only act on the vitamin D receptor (VDR) but also interact with a range of other nuclear receptors. nih.gov Functional studies have shown that they can activate the aryl hydrocarbon receptor (AhR), and they display high-affinity binding to the ligand-binding domains of the liver X receptors (LXRα and LXRβ) and the peroxisome proliferator-activated receptor γ (PPARγ). nih.govnih.gov This promiscuous receptor interaction suggests that the biological effects of tachysterol-derived compounds, including the downstream metabolites of DHT3, may be mediated through a wider network of signaling pathways than previously understood, influencing processes beyond calcium homeostasis. nih.govnih.gov

Molecular Interactions and Receptor Binding Studies of 25 Hydroxydihydrotachysterol 3

Vitamin D Receptor (VDR) Binding Affinity and Selectivity

The binding of 25-hydroxydihydrotachysterol to the VDR is a prerequisite for its function as a transcriptional regulator. drugbank.com The 25-hydroxyl group is crucial for this interaction; research indicates that 25-hydroxylated derivatives of tachysterol (B196371) have a significantly higher binding affinity for the VDR compared to their non-hydroxylated precursors. nih.gov

Further metabolism of 25-hydroxydihydrotachysterol can lead to the formation of 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)₂DHT) and 1β,25-dihydroxy-dihydrotachysterol (1β,25-(OH)₂DHT). researchgate.net Studies on these metabolites provide more specific insights into VDR binding. The 1α,25-(OH)₂DHT₃ metabolite demonstrates a binding affinity for the mammalian VDR that is 50 to 100 times lower than that of 1α,25-dihydroxyvitamin D₃, the natural, hormonally active form of vitamin D₃. researchgate.net The 1β,25-(OH)₂DHT metabolite exhibits an even weaker binding affinity for the receptor. researchgate.net

Direct comparative studies highlight a reduced, yet significant, affinity of dihydrotachysterol (B1670614) metabolites for the VDR when compared to 1α,25-dihydroxyvitamin D₃ (calcitriol). The metabolite 1α,25-(OH)₂DHT₃ binds to the VDR with an affinity that is approximately 50 to 100 times less than that of calcitriol. researchgate.net This diminished affinity is a key factor influencing its relative biological potency.

Table 1: Comparative VDR Binding Affinity

| Compound | Relative Binding Affinity to VDR | Source(s) |

|---|---|---|

| 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | High (Reference) | researchgate.net |

| 1α,25-Dihydroxy-dihydrotachysterol₃ | 50-100x lower than Calcitriol | researchgate.net |

Structural Determinants for Ligand-VDR Complex Formation and Activation

The primary structural feature that distinguishes dihydrotachysterol from vitamin D is the 180-degree rotation of its A-ring. researchgate.net This conformational difference alters its shape relative to calcitriol, influencing how it fits within the VDR's ligand-binding pocket. Despite this structural variance, the presence of the hydroxyl group at the 25-position is a critical determinant for VDR interaction, analogous to the natural ligand. nih.gov However, because of the A-ring's rotation, 25-hydroxydihydrotachysterol is active without the 1α-hydroxyl group that is essential for the activity of vitamin D₃. drugbank.com

Based on the available scientific literature from the performed searches, specific molecular dynamics simulation studies detailing the precise interactions between 25-hydroxydihydrotachysterol 3 and the VDR ligand-binding pocket have not been reported.

Agonistic Properties in VDR-Mediated Gene Regulation

Upon binding to the VDR, 25-hydroxydihydrotachysterol acts as an agonist, initiating the transcriptional regulation of VDR target genes. drugbank.comhmdb.ca The ligand-bound VDR complex serves as a transcription factor that modulates the expression of genes involved in calcium homeostasis. drugbank.com Specifically, it has been shown to induce the expression of the gene for osteocalcin (B1147995), a bone matrix protein, while suppressing the synthesis of type I collagen. drugbank.comhmdb.ca Furthermore, it stimulates the expression of genes encoding proteins responsible for the transport of calcium from the intestine into the bloodstream. drugbank.comhmdb.ca

The biological activity of the 1α,25-(OH)₂DHT₃ metabolite, as assessed in a COS-1 cell transfection analysis system, was found to be approximately one-tenth of the activity of 1α,25-dihydroxyvitamin D₃. This assay measured the activation of a reporter gene under the control of the rat osteocalcin vitamin D response element.

Table 2: VDR-Mediated Gene Regulation by 25-Hydroxydihydrotachysterol

| Target Gene | Effect of 25-Hydroxydihydrotachysterol | Functional Outcome | Source(s) |

|---|---|---|---|

| Osteocalcin | Induces expression | Regulation of bone matrix | drugbank.comhmdb.ca |

| Type I Collagen | Suppresses synthesis | Regulation of bone matrix | drugbank.comhmdb.ca |

The conducted literature search did not yield any studies investigating the potential synergistic effects of this compound when used in combination with other VDR ligands.

Interactions with Vitamin D Binding Protein (DBP)

Vitamin D and its metabolites circulate in the bloodstream primarily bound to the Vitamin D Binding Protein (DBP), a specific alpha-globulin. nih.govdrugs.com The interaction of dihydrotachysterol metabolites with DBP has been studied, revealing differences between its stereoisomers. In rats, the 1β,25-(OH)₂DHT₃ metabolite demonstrates a stronger affinity for DBP than the 1α,25-(OH)₂DHT₃ metabolite. This differential binding to the primary transport protein may influence the metabolic clearance and bioavailability of these compounds.

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1α,25-Dihydroxyvitamin D₃ | Calcitriol, 1,25(OH)₂D₃ |

| 1α,25-Dihydroxy-dihydrotachysterol | 1α,25-(OH)₂DHT |

| 1β,25-Dihydroxy-dihydrotachysterol | 1β,25-(OH)₂DHT |

| Dihydrotachysterol | DHT |

| Vitamin D Binding Protein | DBP |

| Vitamin D Receptor | VDR |

| Osteocalcin | - |

Exploration of Non-VDR Mediated Molecular Interactions

While the biological activities of this compound and its metabolites are predominantly understood through their interaction with the Vitamin D Receptor (VDR), there is evidence to suggest the existence of molecular interactions that are not mediated by this receptor. These non-VDR-mediated interactions may contribute to the broader physiological effects of dihydrotachysterol and its derivatives. Research in this area is less extensive than that focusing on VDR-dependent pathways, but it opens up new avenues for understanding the complete molecular profile of these compounds.

Furthermore, research has identified a cytosolic vitamin D metabolite binding protein (cDBP) that is distinct from the nuclear VDR. While this protein's interaction with this compound has not been specifically detailed, its high affinity for other vitamin D metabolites suggests a potential role in the intracellular transport or sequestration of these compounds, which could represent another layer of non-VDR-mediated regulation. The exploration of such alternative binding partners is essential for a comprehensive understanding of the molecular mechanisms of this compound.

Ligand Binding to DNA Methyltransferases and Epigenetic Regulation

A thorough review of the current scientific literature reveals a notable absence of studies directly investigating the binding of this compound to DNA methyltransferases (DNMTs). Consequently, there is no direct evidence to support a role for this compound in epigenetic regulation through the modulation of DNMT activity. While the broader field of nutritional epigenetics has begun to explore how various dietary compounds can influence DNA methylation patterns, research has not yet extended to include this compound in this context.

For context, other sterol derivatives, such as 25-hydroxycholesterol (B127956) 3-sulfate, have been shown in studies to act as endogenous ligands for DNMTs, thereby influencing epigenetic regulation in hepatocytes. nih.gov This finding with a structurally related, yet distinct, molecule underscores the plausibility of such interactions within the broader class of sterols, but it does not provide direct evidence for this compound.

Given the current state of research, any discussion on the role of this compound in epigenetic regulation via direct binding to DNA methyltransferases would be speculative. Further investigation is required to determine if this compound has any direct or indirect effects on DNA methylation and other epigenetic mechanisms.

Data Table: Research Findings on the Interaction of this compound with DNA Methyltransferases

| Parameter | Finding | Citation |

| Direct Binding to DNMTs | No studies found | N/A |

| Effect on DNMT Activity | No studies found | N/A |

| Role in Epigenetic Regulation | No direct evidence in the scientific literature | N/A |

Mechanisms of Biological Activity of 25 Hydroxydihydrotachysterol 3 at the Cellular and Molecular Level

Regulation of Gene Expression and Transcriptional Control

Upon binding to the vitamin D receptor (VDR), 25-hydroxydihydrotachysterol 3 acts as a transcriptional regulator for several genes involved in bone metabolism and calcium homeostasis. The VDR is a nuclear receptor that, when activated by a ligand like this compound, forms a complex that binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This binding can either enhance or suppress the transcription of these genes, thereby modulating the synthesis of specific proteins. drugbank.comnih.gov

This compound plays a significant role in the regulation of bone matrix protein synthesis. It has been shown to induce the expression of osteocalcin (B1147995), a key non-collagenous protein in the bone matrix that is involved in bone mineralization and calcium ion homeostasis. drugbank.com The upregulation of osteocalcin is a hallmark of osteoblast differentiation and function. nih.gov

Conversely, this compound has been found to suppress the synthesis of type I collagen. drugbank.com While type I collagen is the most abundant protein in the bone matrix, providing its structural framework, its synthesis can be modulated during different phases of bone remodeling. For instance, studies with 1,25-dihydroxyvitamin D3, a related active vitamin D metabolite, have shown complex regulation of type I collagen, with initial stimulation of its synthesis in osteosarcoma cells. nih.gov The suppressive effect of this compound on type I collagen synthesis suggests a role in the fine-tuning of bone matrix composition. drugbank.com

Table 1: Effects of this compound on Bone Matrix Protein Synthesis

| Protein | Effect on Synthesis | Reference |

| Osteocalcin | Induces expression | drugbank.com |

| Type I Collagen | Suppresses synthesis | drugbank.com |

Fibroblast growth factor 23 (FGF23) is a hormone primarily produced by osteocytes and osteoblasts that plays a crucial role in phosphate (B84403) and vitamin D metabolism. epa.govmdpi.com Active vitamin D metabolites, including those derived from dihydrotachysterol (B1670614), can stimulate the expression of the FGF23 gene. epa.govnih.gov This creates a negative feedback loop where elevated active vitamin D levels lead to increased FGF23, which in turn acts to lower phosphate levels and suppress the production of 1,25-dihydroxyvitamin D3. nih.govmdpi.com This regulation occurs at the transcriptional level, likely involving the VDR. nih.gov

FGF23 exerts its effects by binding to its receptor complex, which includes Klotho. epa.gov This binding inhibits renal phosphate reabsorption and suppresses the enzyme responsible for the final activation of vitamin D. mdpi.com

Impact on Calcium and Phosphate Homeostasis Regulatory Pathways (Mechanistic Aspects)

This compound exerts significant effects on the mechanisms governing calcium and phosphate balance, primarily through its actions on the intestines and kidneys.

The active form of dihydrotachysterol stimulates intestinal calcium absorption. drugbank.com This process involves the transcellular transport of calcium across the intestinal epithelial cells. This is a multi-step process that includes:

Apical Entry: Calcium enters the enterocytes from the intestinal lumen through specific calcium channels.

Intracellular Translocation: Once inside the cell, calcium binds to calcium-binding proteins, which facilitate its movement across the cell.

Basolateral Extrusion: Calcium is then actively transported out of the cell and into the bloodstream by a plasma membrane calcium pump. researchwithrutgers.comnih.gov

A key action of this compound is to increase the renal excretion of phosphate. drugbank.com This phosphaturic effect is largely mediated by the upregulation of FGF23. mdpi.comnih.gov Increased circulating FGF23 acts on the proximal tubules of the kidney to decrease the expression of sodium-phosphate cotransporters (NaPi-IIa and NaPi-IIc). mdpi.com These transporters are responsible for reabsorbing the majority of filtered phosphate back into the bloodstream. By downregulating these transporters, FGF23 leads to a reduction in renal phosphate reabsorption and a consequent increase in urinary phosphate excretion. nih.gov

Table 2: Mechanistic Effects of this compound on Renal Phosphate Handling

| Target | Molecular Effect | Physiological Outcome | Reference |

| FGF23 Expression | Upregulation | Increased circulating FGF23 | epa.govnih.gov |

| Renal Sodium-Phosphate Cotransporters (NaPi-IIa, NaPi-IIc) | Decreased expression (mediated by FGF23) | Decreased renal phosphate reabsorption | mdpi.com |

| Overall Effect | Increased renal phosphate excretion | drugbank.com |

Parathyroid hormone (PTH) is a central regulator of calcium and phosphate homeostasis. While this compound can effectively raise serum calcium levels even in the absence of PTH, there is an intricate interplay between their signaling pathways. drugbank.com

Active vitamin D compounds are known to suppress the synthesis and secretion of PTH by the parathyroid glands. nih.gov Studies have shown that 25-hydroxyvitamin D3, a related compound, can directly suppress PTH gene transcription and secretion in parathyroid cells, likely through direct activation of the VDR. nih.gov This suggests a similar mechanism for this compound, contributing to the regulation of PTH levels.

Furthermore, PTH stimulates the renal 1α-hydroxylase, the enzyme that produces the active form of vitamin D3. nih.gov Although 25-hydroxydihydrotachysterol does not require this renal hydroxylation step, the broader vitamin D endocrine system is tightly regulated by PTH. The increase in serum calcium induced by this compound would also provide a negative feedback signal to the parathyroid glands, further reducing PTH secretion.

Cellular Differentiation Processes

This compound, a metabolite of dihydrotachysterol, is recognized for its role in cellular differentiation, particularly in bone tissue. As an analog of vitamin D3, its biological activities are often linked to the regulation of processes akin to those influenced by vitamin D metabolites. Dihydrotachysterol itself is a biologically active molecule utilized in studying the structural requirements for the cell-differentiating properties of the vitamin D hormone, 1α,25-dihydroxyvitamin D3. nih.gov Its metabolite, 1α,25-dihydroxydihydrotachysterol 3, has demonstrated a significant potential to influence cell differentiation. nih.gov

Research on related compounds, such as 25-hydroxyvitamin D3, has shown direct effects on the osteogenic differentiation of human mesenchymal stem cells (hMSCs). nih.govresearchgate.nethelsinki.fi Studies have indicated that 25-hydroxyvitamin D3 can alter cell morphology towards osteoblast-associated characteristics and increase the expression of osteogenic markers. nih.govresearchgate.net For instance, the treatment of hMSCs with 25-hydroxyvitamin D3 has been observed to enhance mineralization, a key function of mature osteoblasts. nih.gov While direct and extensive research specifically on this compound is limited, the activities of its parent compound and other vitamin D analogs suggest its involvement in the differentiation of bone cells. The metabolism of this compound into various side-chain modified metabolites within rat osteosarcoma cells further implies its active participation in the cellular processes of bone. drugbank.com

Epigenetic Regulatory Mechanisms Mediated by this compound

While direct studies on the epigenetic regulatory mechanisms of this compound are not extensively documented, the activities of structurally related compounds, such as oxysterol sulfates, provide significant insights into potential pathways. 25-hydroxycholesterol (B127956) 3-sulfate (25HC3S), an oxysterol sulfate, has been identified as an endogenous epigenetic regulator. nih.gov This suggests that similar hydroxylated sterol compounds could exert their biological effects through epigenetic modifications.

DNA Demethylation Processes

A key epigenetic mechanism involves the methylation of DNA, which can alter gene expression. The compound 25-hydroxycholesterol 3-sulfate (25HC3S) has been shown to function as an endogenous ligand and inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b. nih.gov By inhibiting these enzymes, 25HC3S can lead to the demethylation of CpG islands in the promoter regions of genes. This process is crucial as methylation of these regions is typically associated with gene silencing.

In human hepatocytes, 25HC3S has been observed to convert 5-methylcytosine (B146107) (5mCpG) to cytosine in the promoter regions of numerous genes, leading to their increased expression. nih.gov This demethylating activity suggests a potent regulatory role in gene expression. Given the structural similarities among sterol metabolites, it is plausible that this compound could also influence DNA methylation, although direct evidence is required to confirm this. The table below summarizes the inhibitory concentrations of 25HC3S on various DNA methyltransferases.

| Enzyme | IC50 of 25-hydroxycholesterol 3-sulfate (μM) |

| DNMT1 | 4.04 |

| DNMT3a | 3.03 |

| DNMT3b | 9.05 |

This data is based on studies of 25-hydroxycholesterol 3-sulfate and is presented here as a potential analogous mechanism for this compound. nih.gov

Modulation of Intracellular Signaling Cascades

The biological effects of sterol compounds are often mediated through the modulation of various intracellular signaling cascades.

MAPK-ERK Pathway Interactions

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Research on 25-hydroxycholesterol 3-sulfate (25HC3S) has revealed that the expression of genes demethylated by this compound is involved in the MAPK-ERK signaling pathway. nih.gov This suggests that by influencing epigenetic markers, such compounds can, in turn, modulate the activity of this key signaling cascade. The activation of the MAPK-ERK pathway is a common mechanism through which vitamin D and its analogs exert their effects on cellular functions.

Calcium-AMP-Activated Protein Kinase (AMPK) Signaling

The AMP-activated protein kinase (AMPK) signaling pathway is another crucial regulator of cellular energy homeostasis and metabolism. Similar to the MAPK-ERK pathway, genes that are demethylated by 25-hydroxycholesterol 3-sulfate (25HC3S) have been found to be involved in the Calcium-AMPK signaling pathway. nih.gov This indicates a potential mechanism by which such sterol compounds can influence cellular metabolism and stress responses.

Influence on Drug Transporter and Metabolic Enzyme Expression

The metabolism of this compound itself involves cytochrome P450 (CYP) enzymes, which are also responsible for the metabolism of many drugs and other xenobiotics. nih.govpatsnap.com Specifically, the metabolism of dihydrotachysterol and its hydroxylated forms likely utilizes the same side-chain metabolizing enzymes as vitamin D3. nih.gov This shared metabolic pathway suggests a potential for interaction and competitive inhibition, which could influence the expression and activity of these enzymes.

Furthermore, vitamin D analogs are known to regulate the expression of drug transporters, which are proteins that control the influx and efflux of substances across cell membranes. nih.gov These transporters, belonging to the Solute Carrier (SLC) and ATP-binding cassette (ABC) superfamilies, are critical for drug disposition. While direct evidence for the effect of this compound on the expression of specific drug transporters is limited, its relationship with vitamin D metabolism suggests a plausible role in modulating these transport systems. The table below lists some of the key enzymes involved in the metabolism of vitamin D analogs.

| Enzyme | Function |

| CYP2R1 | Vitamin D 25-hydroxylase |

| CYP27A1 | Vitamin D 25-hydroxylase |

| CYP27B1 | 25-hydroxyvitamin D-1α-hydroxylase |

| CYP24A1 | 25-hydroxyvitamin D-24-hydroxylase (inactivation) |

| CYP3A4 | Involved in hydroxylation of various compounds |

These enzymes are involved in vitamin D metabolism and may also be involved in the metabolism of this compound. nih.govpatsnap.comnih.gov

Advanced Analytical Methodologies for 25 Hydroxydihydrotachysterol 3 Research

Chromatographic Techniques for Separation and Purification of 25-Hydroxydihydrotachysterol 3 and its Metabolites

Chromatography is an indispensable tool for the isolation and purification of this compound and its metabolites prior to their quantification and structural elucidation. The choice of chromatographic technique is dictated by the polarity of the analytes and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of this compound and its hydroxylated metabolites. Both normal-phase and reversed-phase HPLC are employed, often in a sequential manner, to achieve the necessary resolution from interfering substances.

In a typical workflow, an initial separation might be performed using a normal-phase column to fractionate compounds based on their polarity. Subsequently, fractions of interest are subjected to reversed-phase HPLC for finer separation. The use of C18 columns is common in reversed-phase applications, offering excellent separation of the various hydroxylated forms of dihydrotachysterol (B1670614). The mobile phase composition is critical and is often a mixture of solvents like methanol (B129727), acetonitrile (B52724), and water, sometimes with additives like phosphate (B84403) buffers to control the pH and improve peak shape. nih.govscispace.com The development of a robust HPLC method is crucial, as evidenced by studies that systematically optimize parameters to achieve the best resolution and shortest runtime. nih.govnih.govresearchgate.net

| Parameter | Typical Conditions for Reversed-Phase HPLC Analysis of 25-Hydroxylated Vitamin D Analogs |

| Column | Acclaim™ 120 C18 (5 µm, 4.6 × 250 mm) or similar |

| Mobile Phase | Isocratic mixture of methanol and deionized water (e.g., 95:5 v/v) or a gradient of acetonitrile and buffer |

| Flow Rate | 1.0 - 1.2 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 100 µL |

| Detection | UV at 265 nm |

This table presents representative HPLC conditions based on methods developed for the analysis of structurally similar compounds like 25-hydroxyvitamin D3. mdpi.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly when coupled with mass spectrometry. However, due to the low volatility and thermal instability of hydroxylated sterols, derivatization is a mandatory step. nih.gov This process replaces the active hydrogen atoms of the hydroxyl groups with less polar, more volatile moieties.

Silylation is the most common derivatization method, employing reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers. idc-online.com These derivatives are more amenable to GC analysis, exhibiting improved peak shape and thermal stability. mdpi.com The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete conversion and avoid the formation of artifacts. researchgate.netnih.gov

Spectrometric Methods for Structure Elucidation and Quantification

Spectrometric methods are essential for both identifying the chemical structure of this compound and its metabolites and for their precise quantification.

Mass Spectrometry (MS)

Mass Spectrometry (MS), especially when coupled with a chromatographic inlet (GC-MS or LC-MS), is the definitive technique for the structural elucidation and sensitive quantification of this compound. In GC-MS, the electron ionization (EI) mass spectra of the TMS derivatives provide characteristic fragmentation patterns that are crucial for identification. Key fragments often include the molecular ion ([M]+) and ions resulting from the loss of a methyl group ([M-CH3]+) or the trimethylsilanol (B90980) group ([(CH3)3-Si-O]). idc-online.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantification due to its high selectivity and sensitivity. thermofisher.com This technique allows for multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This high degree of specificity minimizes interference from the sample matrix. To enhance ionization efficiency, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed.

| Parameter | Representative GC-MS Parameters for TMS-Derivatized Sterols |

| GC Column | HP-5MS (30 m × 0.25 mm i.d., 0.25-μm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp. 70°C, ramp to 270°C at 20°C/min, then to 300°C at 5°C/min, hold for 6 min |

| Injector | Splitless mode |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 35-550 |

This table presents typical GC-MS conditions for the analysis of trimethylsilyl (TMS) derivatives of sterols, which would be applicable to this compound. idc-online.comnih.gov

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a fundamental tool used in the analysis of this compound, primarily as a detection method in HPLC. The conjugated diene system in the molecule gives rise to a characteristic UV absorption spectrum. For the parent compound, dihydrotachysterol, the UV absorption maxima are observed at 242, 251, and 261 nm. nih.gov The hydroxylation at the C-25 position does not significantly alter the chromophore, so similar absorption maxima are expected for this compound. The absorbance at a specific wavelength, typically one of the maxima, is proportional to the concentration of the compound, allowing for its quantification. nih.gov An absorbance ratio check at different wavelengths can also be used to assess the purity of the analyte peak in a chromatogram. nih.gov

Application of Isotope-Labeling for Quantitative Analysis and Metabolic Tracking

Isotope labeling is a powerful technique for tracing the metabolic pathways of this compound and for its accurate quantification through isotope dilution mass spectrometry. In this approach, a stable isotope, most commonly deuterium (B1214612) (²H), is incorporated into the molecule.

The synthesis of deuterated this compound allows it to be used as a tracer in metabolic studies. When the labeled compound is introduced into a biological system, its metabolic products will also contain the deuterium label, enabling them to be distinguished from their endogenous, unlabeled counterparts by mass spectrometry. This allows for the unambiguous identification and tracking of metabolic pathways.

For quantitative analysis, a known amount of the isotope-labeled compound is added to a sample as an internal standard. Since the labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, correcting for any losses during sample preparation and analysis. This isotope-dilution mass spectrometry approach is considered the most reliable method for the quantitative analysis of vitamin D metabolites and their analogs. researchgate.net

Future Directions and Emerging Research Avenues in 25 Hydroxydihydrotachysterol 3 Science

Comprehensive Mapping of Enzymatic Regulatory Networks in Steroid Metabolism

A critical area of future research is the comprehensive mapping of the enzymatic networks that regulate the metabolism of 25-Hydroxydihydrotachysterol 3 and other steroids. Understanding how this synthetic analog interacts with the complex web of enzymes involved in vitamin D synthesis and degradation is paramount.

Key enzymes in the metabolism of vitamin D and its analogs include members of the cytochrome P450 (CYP) superfamily. Notably, CYP27A1 is responsible for the 27-hydroxylation of various sterols, a key step in bile acid synthesis. nih.govmdpi.com Another crucial enzyme is CYP24A1, which plays a primary role in the degradation of vitamin D metabolites. nih.govmedlineplus.gov The expression and activity of CYP24A1 are tightly regulated by factors such as 1,25-dihydroxyvitamin D3 and parathyroid hormone. nih.gov

Future research should focus on elucidating the precise metabolic pathways of this compound. This includes identifying the specific enzymes responsible for its activation and catabolism and understanding how its presence influences the expression and activity of key metabolic enzymes like CYP27A1 and CYP24A1. Investigating potential feedback loops and cross-talk with other steroid hormone pathways will also be crucial.

| Enzyme | Function in Steroid Metabolism | Potential Interaction with this compound |

| CYP27A1 | Catalyzes the 27-hydroxylation of sterols, a key step in bile acid synthesis. nih.govmdpi.com | May be involved in the metabolism of this compound, potentially altering its biological activity. |

| CYP24A1 | Degrades vitamin D metabolites, including 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3. nih.govmedlineplus.gov | This compound may influence the expression or activity of CYP24A1, affecting the overall vitamin D status. |

| CYP3A4 | Involved in the metabolism of various compounds, including the 25-hydroxylation of cholesterol. nih.gov | Could potentially metabolize this compound, influencing its bioavailability and efficacy. |

High-Resolution Structural Biology of this compound-Ligand Complexes

The biological actions of vitamin D and its analogs are mediated through their binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. nih.govnih.gov High-resolution structural studies of the VDR ligand-binding domain (LBD) complexed with its ligands are essential for understanding the molecular basis of their activity.

Crystal structures of the VDR LBD in complex with the natural hormone 1α,25-dihydroxyvitamin D3 and various synthetic analogs have provided significant insights into the specific protein-ligand interactions that govern receptor activation. nih.govresearchgate.net These studies have revealed how different ligands adapt their conformation within the binding pocket to establish key contacts. nih.gov

A crucial future direction is to obtain high-resolution crystal structures of the VDR LBD in complex with this compound. This will allow for a detailed analysis of the binding mode and the specific interactions that stabilize the complex. Such structural information will be invaluable for understanding the unique biological properties of this analog and for the rational design of new compounds with improved therapeutic profiles. Comparing the structure of the this compound-VDR complex with those of other vitamin D analogs will provide a deeper understanding of the structure-activity relationships within this class of molecules.

Development of Novel Research Probes and Chemical Biology Tools Based on this compound

To further dissect the complex signaling pathways modulated by this compound, the development of novel research probes and chemical biology tools is essential. These tools can be used to identify and characterize the direct molecular targets of the compound and to visualize its subcellular localization and dynamics.

The synthesis of vitamin D analogs with modified side chains or other structural alterations has been a strategy to create compounds with selective biological activities. wikipedia.orgnih.gov This approach can be extended to develop probes based on the this compound scaffold. For example, fluorescently labeled or biotinylated versions of the molecule could be synthesized to facilitate imaging studies and affinity-based protein profiling experiments.

Furthermore, photoaffinity labeling probes derived from this compound could be used to covalently tag and identify its binding partners within the cell. These unbiased approaches have the potential to uncover novel receptors and interacting proteins, thereby expanding our understanding of the compound's mechanism of action beyond the VDR.

| Research Tool | Application in this compound Research |

| Fluorescently Labeled Analogs | Visualize the subcellular localization and trafficking of this compound. |

| Biotinylated Analogs | Isolate and identify proteins that interact with this compound through affinity purification. |

| Photoaffinity Probes | Covalently label and identify direct binding partners of this compound in a cellular context. |

Integration of Omics Data for Systems-Level Understanding of this compound Actions

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a systems-level understanding of the biological effects of this compound. nih.gov Integrating these multi-omics datasets can reveal the global changes in gene expression, protein levels, and metabolic pathways that are induced by the compound. nih.gov

Systems biology approaches, which involve the computational modeling of biological networks, can be applied to analyze these large datasets. mdpi.com For instance, a "top-down" approach can be used to statistically analyze genome-wide data to identify key regulatory hubs and pathways affected by this compound. nih.gov Conversely, a "bottom-up" approach can involve the construction of kinetic models to simulate and predict the dynamic behavior of specific signaling pathways in response to the compound. mdpi.com

Future research should focus on generating comprehensive omics datasets from cells or tissues treated with this compound. The integration of these data will be crucial for constructing detailed models of its mechanism of action, identifying novel biomarkers of its activity, and ultimately, predicting its therapeutic efficacy and potential off-target effects. nih.gov This systems-level perspective will be instrumental in advancing the clinical translation of this promising vitamin D analog.

Q & A

Q. What experimental models are suitable for studying the metabolic pathways of 25-hydroxydihydrotachysterol3?

The isolated perfused rat kidney model has been validated for investigating renal metabolism of 25-hydroxydihydrotachysterol2. This model allows precise control of perfusion conditions and avoids systemic interference, enabling identification of metabolites via mass spectrometry and UV spectroscopy. Key metabolites include 24,25-dihydroxydihydrotachysterol3 and the 26,23-lactone derivative . In vivo rat studies complement this model, revealing non-renal metabolites that may contribute to calcemic activity .

Q. How does 25-hydroxydihydrotachysterol3 interact with vitamin D receptors (VDRs) in bone metabolism?

25-Hydroxydihydrotachysterol3 binds to VDRs, which regulate transcription of bone matrix proteins like osteocalcin and suppress type I collagen synthesis. Experimental validation involves chromatin immunoprecipitation (ChIP) assays to confirm VDR-DNA binding and qPCR to quantify osteocalcin expression. Note that its receptor-binding domain differs from 1,25-dihydroxyvitamin D3, necessitating comparative structural studies .

Q. What analytical techniques are critical for identifying and quantifying 25-hydroxydihydrotachysterol3 metabolites?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is essential for resolving complex metabolite mixtures. Ultraviolet (UV) spectroscopy at 254 nm aids in detecting conjugated diene structures characteristic of vitamin D analogs. Nuclear magnetic resonance (NMR) further elucidates stereochemical configurations of side-chain metabolites .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo metabolic studies of 25-hydroxydihydrotachysterol3 be resolved?

Discrepancies arise when renal metabolites (e.g., 24-oxidized derivatives) identified in vitro are absent in vivo, suggesting extrahepatic metabolism or rapid clearance. To address this, use isotopic tracer studies (e.g., deuterated 25-hydroxydihydrotachysterol3) combined with bile duct cannulation to track metabolite distribution. Additionally, knockout mouse models for cytochrome P450 enzymes (e.g., CYP24A1) can clarify enzymatic specificity .

Q. What methodological challenges exist in comparing the calcemic potency of 25-hydroxydihydrotachysterol3 with other vitamin D analogs?

Dose-response studies in hypocalcemic rat models must standardize dietary calcium/phosphate intake and renal function. Confounding factors include variable half-lives: dihydrotachysterol3 derivatives exhibit prolonged offset times (7–21 days) versus calcitriol (5–7 days). Use paired t-tests with Bonferroni correction to statistically differentiate serum calcium elevations between analogs .

Q. Why is the 1-hydroxylation pathway absent in 25-hydroxydihydrotachysterol3 metabolism, and how does this impact its therapeutic profile?

Unlike 25-hydroxyvitamin D3, 25-hydroxydihydrotachysterol3 lacks a hydroxyl group at position 1α, preventing further activation to a hormone-like metabolite. This absence reduces hypercalcemia risk but limits its efficacy in treating renal osteodystrophy. To confirm this, CRISPR-Cas9-edited VDR cell lines can test ligand-binding affinity and transactivation potential .

Q. What experimental strategies validate the proposed 26,23-lactone formation pathway for 25-hydroxydihydrotachysterol3?

Synthesize isotopically labeled 25-hydroxydihydrotachysterol3 (e.g., ³H- or ¹³C-labeled) and incubate with renal microsomes. Monitor lactonization via LC-MS/MS fragmentation patterns (m/z shifts indicative of lactone rings). Compare kinetics with vitamin D3 lactone pathways to assess enzyme promiscuity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported metabolite profiles across studies?

- Sample preparation variability: Standardize tissue homogenization protocols (e.g., protease inhibitors to prevent degradation).

- Analytical sensitivity: Use high-resolution mass spectrometry (HRMS) to distinguish isobaric metabolites.

- Species-specific metabolism: Cross-validate findings in human hepatocyte models or primary cell lines .

Methodological Recommendations

- For metabolic studies: Combine in vitro (perfused organ) and in vivo (isotopic tracing) approaches to map complete pathways.

- For receptor studies: Employ cryo-EM or X-ray crystallography to resolve 25-hydroxydihydrotachysterol3-VDR binding conformations .

- For statistical rigor: Pre-register hypotheses and use multivariate ANOVA to account for covariates like baseline calcium levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.